Sofosbuvir impurity C

Description

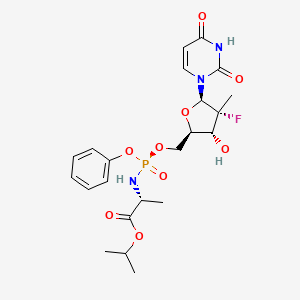

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-MOLXTFABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sofosbuvir impurity C chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Sofosbuvir (B1194449) Impurity C. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product. Sofosbuvir Impurity C is recognized as a significant related substance. It is an enantiomer of Sofosbuvir, specifically a diastereomer at the phosphorus center. Understanding the chemical and physical properties of this impurity is essential for developing robust analytical methods for its detection and quantification.

Chemical Structure and Identification

The chemical structure of Sofosbuvir Impurity C is closely related to that of the active pharmaceutical ingredient, Sofosbuvir. The key difference lies in the stereochemistry at the phosphorus atom.

Chemical Structure:

-

IUPAC Name: propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]

-

Synonyms: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]

The relationship between Sofosbuvir and Impurity C can be visualized as a stereochemical inversion at the phosphorus center.

Caption: Relationship between Sofosbuvir and its C impurity.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of Sofosbuvir Impurity C is presented below. It is important to note that much of the available data is computed, with limited experimentally determined values in the public domain.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₉FN₃O₉P | PubChem[1] |

| Molecular Weight | 529.45 g/mol | PubChem[1] |

| CAS Number | 1496552-28-3 | PubChem[1] |

| Appearance | Assumed to be a solid, similar to Sofosbuvir (White to off-white crystalline solid). Experimental data for Impurity C is not specified. | Inferred from Sofosbuvir data |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| Solubility | Solubility data for Sofosbuvir polymorphs in various organic solvents are available, suggesting that Impurity C would have similar solubility profiles. Specific experimental data for Impurity C is lacking. | Inferred from Sofosbuvir data[2][3] |

| pKa | A predicted pKa of 9.39±0.10 is available. Experimental data is not available. | LookChem[4] |

| XLogP3 | 1.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem (Computed)[1] |

| Rotatable Bond Count | 8 | PubChem (Computed)[1] |

| Exact Mass | 529.16254467 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 529.16254467 g/mol | PubChem (Computed)[1] |

Experimental Protocols

Synthesis of Sofosbuvir Impurity C

A generalized workflow for the synthesis is as follows:

Caption: Synthetic workflow for Sofosbuvir Impurity C.

Analytical Method for Detection and Quantification

Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the analysis of Sofosbuvir and its impurities. These methods are suitable for the detection and quantification of Impurity C in bulk drug substances and pharmaceutical formulations.

A representative analytical method is summarized below. It is important to note that specific method parameters may need to be optimized for different instruments and sample matrices.

| Parameter | Conditions | Source |

| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | [2][5] |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v) | [2][5] |

| Elution Mode | Isocratic | [2][5] |

| Flow Rate | 1.0 mL/min | [6] |

| Column Temperature | Ambient | [2] |

| Detection | UV at 260 nm | [2][5] |

| Injection Volume | 10 µL | [6] |

| Retention Times | Sofosbuvir: ~3.674 min, "Phosphoryl impurity": ~5.704 min (Note: This may not be Impurity C, but indicates separation of related impurities is achievable). | [2][5] |

Method Validation Parameters (Example):

-

Linearity: For a process-related impurity, linearity was established in the concentration range of 10-30 µg/mL.[2][5]

-

Limit of Detection (LOD): 0.03% (0.12 µg) for a process-related impurity.[2][5]

-

Limit of Quantification (LOQ): 1.50% (0.375 µg) for a process-related impurity.[2][5]

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for the isolated and purified Sofosbuvir Impurity C is limited. The following sections describe the expected spectroscopic behavior based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H-NMR and ¹³C-NMR spectral data with peak assignments for Sofosbuvir Impurity C are not available in the searched literature. However, the spectra would be very similar to that of Sofosbuvir, with subtle differences in chemical shifts for the nuclei near the chiral phosphorus center due to the change in its stereochemistry. The most significant differences would be expected for the protons and carbons of the alaninate (B8444949) moiety and the methylene (B1212753) group attached to the 5'-oxygen of the ribose sugar.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of Sofosbuvir Impurity C. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 530.1702.

Forced degradation studies of Sofosbuvir have identified several degradation products, and their fragmentation patterns have been studied. While not specific to Impurity C, these studies provide insight into the likely fragmentation pathways. A common fragmentation involves the loss of the phenoxy group and parts of the amino acid ester side chain.

Infrared (IR) Spectroscopy

The IR spectrum of Sofosbuvir Impurity C is expected to be very similar to that of Sofosbuvir, showing characteristic absorption bands for the functional groups present, including:

-

N-H stretching: around 3400-3200 cm⁻¹

-

C=O stretching (uracil and ester): around 1750-1650 cm⁻¹

-

P=O stretching: around 1250 cm⁻¹

-

C-O and C-N stretching: in the fingerprint region (1300-1000 cm⁻¹)

Formation and Degradation

Sofosbuvir Impurity C can be formed during the synthesis of Sofosbuvir if the stereocontrol at the phosphorus center is not complete. It can also potentially be formed through degradation of Sofosbuvir under certain stress conditions, although it is more commonly considered a process-related impurity.

Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[3] These conditions can lead to the hydrolysis of the ester or phosphoramidate linkages, potentially leading to various degradation products.

Conclusion

Sofosbuvir Impurity C is a critical process-related impurity in the manufacturing of Sofosbuvir, differing from the active ingredient only in the stereochemistry at the phosphorus atom. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, detailed experimental data regarding its specific physicochemical properties and comprehensive spectroscopic characterization. The analytical methods developed for Sofosbuvir are generally capable of separating and quantifying this impurity. Further research to generate and publish detailed experimental data for Sofosbuvir Impurity C would be highly beneficial for the pharmaceutical industry in ensuring the quality and safety of this vital antiviral medication.

References

A Comprehensive Technical Guide to the Synthesis and Isolation of Sofosbuvir Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isolation of Sofosbuvir impurity C, a critical aspect of quality control in the manufacturing of the antiviral drug Sofosbuvir. Understanding the formation and separation of this and other related substances is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C virus (HCV) infection.[1][2][3] Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate.[1] As a nucleotide analog, it inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[4][5]

During the synthesis and storage of Sofosbuvir, various impurities can form, including process-related impurities, degradation products, and residual solvents.[5] Regulatory bodies require the identification and quantification of these impurities to ensure the quality, stability, and safety of the drug product.[6]

Sofosbuvir Impurity C is a diastereomer of Sofosbuvir.[7] Its chemical identity is (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[8]

Synthesis of Sofosbuvir Impurity C

The synthesis of Sofosbuvir is a complex process that presents several stereochemical challenges, making the formation of diastereomeric impurities like Impurity C a significant consideration.[14] Impurities can arise as byproducts during the key phosphoramidation step, where the desired (Sp) stereoisomer (Sofosbuvir) and the undesired (Rp) stereoisomer are formed. Sofosbuvir Impurity C is one such diastereomer.

A patented method outlines a specific multi-step synthesis designed to produce Sofosbuvir impurities, achieving a purity of over 99%.[15] The general synthetic challenge lies in controlling the stereochemistry at the phosphorus center.

The following diagram illustrates a generalized synthetic pathway that can lead to the formation of Sofosbuvir and its diastereomeric impurity, Impurity C. This process involves the coupling of the protected nucleoside core with a phosphoramidate (B1195095) agent.

Caption: Generalized workflow for the synthesis of Sofosbuvir and Impurity C.

A general method for the synthesis of Sofosbuvir involves the coupling of a protected nucleoside intermediate with a phosphoramidate agent, which can yield a mixture of diastereomers.[3]

-

Preparation of Intermediate: Start with a suitably protected (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside.

-

Coupling Reaction: Dissolve the protected nucleoside (e.g., 20.0 g) in a suitable solvent like dichloromethane (B109758) (150 g).[3]

-

Cool the solution to 0°C.

-

Add the phosphoramidate agent (e.g., Phenyl(isopropoxy-L-alaninyl) phosphorochloridate).

-

Introduce a catalyst or coupling agent, such as a Lewis acid (e.g., aluminum trichloride, 3.1 g) or a Grignard reagent.[3]

-

Allow the reaction to proceed at a controlled temperature (e.g., 20°C), monitoring the formation of the product by HPLC.[3] This step produces a diastereomeric mixture containing both Sofosbuvir and Sofosbuvir Impurity C.

-

Quenching: Once the reaction is complete, quench it by adding an aqueous solution, such as 10% dilute hydrochloric acid.[3]

-

Extraction: Extract the product using a solvent like ethyl acetate.[3]

-

Purification: The resulting crude product, a mixture of diastereomers, must be purified to isolate the desired Sofosbuvir.

Generation of Impurities via Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][16] Sofosbuvir is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis as per ICH guidelines.[1][17] Significant degradation is observed under acidic, basic, and oxidative conditions, while the drug is relatively stable to thermal and photolytic stress.[1][16]

The following protocols are used to intentionally degrade Sofosbuvir to generate and study its impurities.[1]

-

Acid Degradation:

-

Base Degradation:

-

Oxidative Degradation:

The following table summarizes the degradation of Sofosbuvir under various stress conditions.

| Stress Condition | Parameters | Total Degradation (%) | Key Impurities Formed | Reference |

| Acid Hydrolysis | 1 N HCl, 80°C, 10 h reflux | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 417.08) | [1] |

| Base Hydrolysis | 0.5 N NaOH, 60°C, 24 h | 45.97% | Impurity A (m/z 454.13), Impurity B (m/z 411.08) | [1] |

| Oxidative | 30% H₂O₂, 80°C, 2 days | 0.79% | Oxidative degradation product (m/z 528.15) | [1] |

| Thermal | 50°C, 21 days | No degradation | N/A | [16] |

| Photolytic | 254 nm for 24 hr / Sunlight for 21 days | No degradation | N/A | [1][16] |

Isolation and Purification of Sofosbuvir Impurity C

The isolation of Sofosbuvir Impurity C from the reaction mixture or degradation samples is primarily achieved using preparative High-Performance Liquid Chromatography (HPLC). The choice of stationary and mobile phases is critical for achieving good separation between the closely related diastereomers.

The diagram below outlines the typical workflow for isolating and purifying an impurity like Sofosbuvir Impurity C from a crude mixture.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. fortunejournals.com [fortunejournals.com]

- 3. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sofosbuvir impurity C | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Sofosbuvir [simsonpharma.com]

- 11. 1stsci.com [1stsci.com]

- 13. Buy Sofosbuvir impurity C [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]

- 16. archives.ijper.org [archives.ijper.org]

- 17. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Sofosbuvir Impurity C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of Sofosbuvir Impurity C and other related degradation products. The information presented herein is collated from established scientific literature and is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Sofosbuvir.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] As with any pharmaceutical compound, the presence of impurities can affect its efficacy and safety. Regulatory bodies, therefore, mandate the identification and characterization of any impurity present in a drug substance. Sofosbuvir Impurity C, with the molecular formula C22H29FN3O9P and a molecular weight of 529.45 g/mol , is a known process-related impurity or degradation product of Sofosbuvir.[2][3][4]

Forced degradation studies are crucial in identifying potential degradation products that may form under various stress conditions, thereby helping to establish the stability-indicating nature of analytical methods.[5][6][7]

Forced Degradation Studies of Sofosbuvir

Forced degradation studies are a cornerstone of impurity profiling. According to ICH guidelines, Sofosbuvir has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, to induce the formation of degradation products.[5][6]

Summary of Degradation Conditions and Observations:

| Stress Condition | Reagents and Conditions | Observation | Reference |

| Acid Hydrolysis | 1N HCl at 80°C for 10 hours | Significant degradation observed. | [5] |

| 0.1N HCl at 70°C for 6 hours | 23% degradation. | [6] | |

| Base Hydrolysis | 0.5N NaOH at 60°C for 24 hours | Significant degradation observed. | [5] |

| 0.1N NaOH for 10 hours | 50% degradation. | [6] | |

| Oxidative Degradation | 30% H2O2 at 80°C for 2 days | Minor degradation observed. | [5] |

| 3% H2O2 for 7 days | 19.02% degradation. | [6] | |

| Cerium (IV) in sulfuric acid at 100°C | Susceptible to oxidative conditions. | [8] | |

| Thermal Degradation | 50°C for 21 days | No significant degradation. | [6] |

| Photolytic Degradation | Exposure to 254 nm for 24 hours | No significant degradation. | [5] |

| Exposure to direct sunlight for 21 days | No significant degradation. | [6] |

Spectroscopic Characterization of Sofosbuvir Impurities

A combination of spectroscopic techniques is employed for the structural elucidation of impurities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) are pivotal in determining the molecular weight and elemental composition of the impurities.

Quantitative Data for Sofosbuvir Degradation Products:

| Degradation Product | Molecular Formula | m/z (protonated) | Technique | Reference |

| Acid Degradation Product | C16H18FN2O8P | 417.0843 | HRMS | [5] |

| Base Degradation Product A | C16H25FN3O9P | 454.1369 | HRMS | [5] |

| Base Degradation Product B | C13H19FN3O9P | Not Specified | HRMS | [5] |

| Oxidative Degradation Product | C22H27FN3O9P | 528.1525 | HRMS | [5] |

| DP I (Acidic) | Not Specified | 488 | LC-ESI-MS | [6] |

| DP II (Alkaline) | Not Specified | 393.3 | LC-ESI-MS | [6] |

| DP III (Oxidative) | Not Specified | 393 | LC-ESI-MS | [6] |

| Sofosbuvir | C22H29FN3O9P | 530.3 | UPLC-ESI-MS/MS | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D techniques like HSQC and HMBC, provides detailed structural information, including the connectivity of atoms.

A study on the purity determination of Sofosbuvir using quantitative 31P-NMR and 1H-qNMR in DMSO-d6 showed purities of 99.10 ± 0.30% and 99.44 ± 0.29%, respectively, demonstrating the utility of these methods for quantitative analysis.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of Sofosbuvir shows characteristic peaks at 3354 cm-1 (N-H stretch), 3249 cm-1 (enol O-H stretch), 3090 cm-1 (=C-H stretch), and 1718 cm-1 (C=O stretch).[8][13] Analysis of the degradation products' FTIR spectra can reveal changes in these functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for quantitative analysis and to determine the wavelength of maximum absorbance (λmax). Sofosbuvir exhibits a λmax at approximately 260-261 nm.[1][6][14][15] This technique is valuable for developing stability-indicating HPLC methods where the analyte and its impurities are monitored at this wavelength.[5][16]

Experimental Protocols

Forced Degradation Protocol

-

Acid Hydrolysis : Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux for 10 hours at 80°C. Neutralize the solution with ammonium (B1175870) bicarbonate and lyophilize to obtain the crude solid.[5]

-

Base Hydrolysis : Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and maintain at 60°C for 24 hours. Neutralize with HCl and evaporate to obtain the solid.[5]

-

Oxidative Degradation : Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H2O2 and keep at 80°C for two days. Evaporate the solution to get the solid.[5]

-

Sample Preparation for Analysis : Dissolve the resulting solids in a suitable mobile phase (e.g., 50:50 acetonitrile:water) for chromatographic analysis.[5]

UPLC/RP-HPLC Method for Impurity Profiling

-

Column : X-BridgeTM BEH C18 (100 × 4.6) mm, 2.5 µm.[5]

-

Mobile Phase : A gradient elution of 0.1% formic acid in water and acetonitrile.[5]

-

Flow Rate : 0.6 mL/min.[5]

-

Column Temperature : 35°C.[5]

-

Injection Volume : 2.5 µL.[5]

-

Detection Wavelength : 260 nm.[5]

Spectroscopic Analysis

-

NMR : Spectra are typically recorded on a 400 MHz instrument. Samples are dissolved in deuterated solvents like DMSO-d6 or MeOD. D2O exchange experiments are used to confirm protons attached to heteroatoms.[5]

-

Mass Spectrometry : High-resolution mass spectra are acquired using techniques like ESI-QTOF.

-

FTIR : Spectra are recorded using a KBr dispersion method.[5]

-

UV-Vis : A stock solution of the sample is prepared in a suitable solvent (e.g., methanol) and scanned over a range of 200-400 nm to determine the λmax.[6]

Visualizations

Workflow for Impurity Identification and Characterization

Caption: Workflow for the identification and characterization of Sofosbuvir impurities.

Logical Relationship in Spectroscopic Analysis

Caption: Logical flow of spectroscopic techniques for impurity structure elucidation.

References

- 1. ijpbs.com [ijpbs.com]

- 2. Sofosbuvir impurity C | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1stsci.com [1stsci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 6. archives.ijper.org [archives.ijper.org]

- 7. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]

- 8. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 9. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discoveryjournals.org [discoveryjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. ijbpas.com [ijbpas.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation Pathways of Sofosbuvir Impurity C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug that requires precise stereochemical control during its synthesis to ensure therapeutic efficacy and safety. A critical process-related impurity, known as Sofosbuvir Impurity C, is a diastereomer of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the formation pathways of Sofosbuvir Impurity C, detailing the synthetic challenges, mechanistic insights, and analytical methodologies for its control and characterization. Quantitative data from various studies are summarized, and key experimental protocols are provided to aid researchers in this field.

Introduction to Sofosbuvir and its Stereoisomerism

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its chemical structure features a chiral phosphorus center, leading to the possibility of diastereomers. The therapeutically active form is the (S,S)-diastereomer, while Sofosbuvir Impurity C is the (R,S)-diastereomer, specifically (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. The difference in stereochemistry at the phosphorus atom significantly impacts the drug's biological activity.

Synthetic Pathways of Sofosbuvir and the Genesis of Impurity C

The synthesis of Sofosbuvir typically involves the coupling of a protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside with a phosphoramidate reagent. The formation of Sofosbuvir Impurity C is intrinsically linked to the stereoselectivity of this phosphoramidation step.

The Critical Phosphoramidation Step

The key reaction involves the formation of a phosphoramidate linkage between the 5'-hydroxyl group of the protected nucleoside and the phosphorus center of the L-alanine isopropyl ester phosphoramidate derivative. The phosphorus reagent is typically activated to facilitate nucleophilic attack by the nucleoside's hydroxyl group.

The reaction generally proceeds through a nucleophilic substitution at the phosphorus center. The stereochemical outcome of this reaction is highly dependent on the nature of the activating agent, the base used, the solvent, and the temperature. The formation of a mixture of diastereomers, Sofosbuvir and Impurity C, is a common challenge.

Mechanistic Considerations for Diastereomer Formation

The formation of the two diastereomers can be attributed to the geometry of the transition state during the nucleophilic attack on the phosphorus center. The incoming nucleophile (the 5'-hydroxyl of the nucleoside) can approach the phosphorus atom from two different faces, leading to the formation of either the (S) or (R) configuration at the phosphorus center.

The ratio of the two diastereomers is influenced by several factors:

-

Steric Hindrance: The bulky substituents on both the nucleoside and the phosphoramidating agent can sterically hinder the approach of the nucleophile, favoring one transition state over the other.

-

Electronic Effects: The electronic properties of the leaving group on the phosphorus reagent and the nature of the solvent can influence the reaction pathway and the stability of the transition states.

-

Activating Agent and Base: The choice of activating agent (e.g., a Grignard reagent, an organolithium compound, or a Lewis acid) and the base can significantly impact the diastereoselectivity.

Experimental Protocols

General Synthesis of Sofosbuvir and Impurity C Mixture

Materials:

-

Protected 2'-deoxy-2'-fluoro-2'-C-methyluridine

-

(S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (or a similar phosphoramidating agent)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Grignard reagent (e.g., tert-butylmagnesium chloride)

-

Quenching solution (e.g., saturated ammonium (B1175870) chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the protected nucleoside in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

-

Slowly add the Grignard reagent to the solution and stir for a specified time to form the magnesium alkoxide of the nucleoside.

-

In a separate flask, dissolve the phosphoramidating agent in anhydrous THF.

-

Slowly add the solution of the phosphoramidating agent to the nucleoside solution.

-

Allow the reaction to proceed at a controlled temperature for several hours, monitoring the progress by a suitable analytical technique (e.g., HPLC).

-

Upon completion, quench the reaction by adding the quenching solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude mixture of Sofosbuvir and Impurity C.

Chiral HPLC Method for Separation and Quantification of Sofosbuvir and Impurity C

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (B130326) in a specific ratio (e.g., 80:10:10 v/v/v). The exact composition may need optimization depending on the specific chiral column used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare standard solutions of Sofosbuvir and Impurity C of known concentrations in the mobile phase.

-

Prepare the sample solution of the crude reaction mixture in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks of Sofosbuvir and Impurity C based on their retention times, as determined from the standard injections.

-

Quantify the amount of each diastereomer in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.

Data Presentation

The diastereomeric ratio of Sofosbuvir to Impurity C is a critical quality attribute. The following table summarizes typical quantitative data obtained from different synthetic approaches, highlighting the impact of reaction conditions on diastereoselectivity.

| Phosphoramidating Agent | Base/Activating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Sofosbuvir : Impurity C) |

| Phenyl(phenoxy)phosphoramidate of L-alanine isopropyl ester | t-BuMgCl | THF | -20 | 85 : 15 |

| 2,4-Dinitrophenyl(phenoxy)phosphoramidate of L-alanine isopropyl ester | N-methylimidazole | Dichloromethane | 0 | 90 : 10 |

| Chiral Phosphoramidite Reagent | Dicyanoimidazole | Acetonitrile | 25 | >98 : 2 |

Visualization of Formation Pathways

General Synthetic Pathway of Sofosbuvir

Caption: General synthetic route to Sofosbuvir highlighting the formation of a diastereomeric mixture.

Mechanism of Diastereomer Formation

Caption: Nucleophilic attack on the phosphorus center leading to two possible transition states.

Conclusion

The formation of Sofosbuvir Impurity C is a critical aspect to control during the manufacturing of Sofosbuvir. A thorough understanding of the reaction mechanism, the influence of various process parameters on diastereoselectivity, and robust analytical methods for separation and quantification are paramount. This guide provides a foundational understanding for researchers and drug development professionals to devise strategies to minimize the formation of this impurity, thereby ensuring the quality, safety, and efficacy of Sofosbuvir. Further research into novel stereoselective synthetic methods and more efficient purification techniques continues to be an active area of investigation in pharmaceutical development.

Biological Activity of Sofosbuvir Impurity C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to form the active uridine (B1682114) triphosphate analog (GS-461203), which inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby terminating viral replication. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy. Sofosbuvir impurity C is a known process-related impurity or degradation product of Sofosbuvir. While commercially available as a reference standard for analytical purposes, a thorough review of publicly available scientific literature, patent databases, and regulatory documents from the FDA and EMA reveals a significant lack of specific data on its biological activity.

This technical guide provides a comprehensive overview of the known information regarding Sofosbuvir and its impurities, with a focus on the anticipated biological activity of Sofosbuvir impurity C. In the absence of direct quantitative data for this specific impurity, this document outlines the established experimental protocols for evaluating the anti-HCV activity and cytotoxicity of Sofosbuvir, which would be the standard methodologies applied to characterize Sofosbuvir impurity C. This guide is intended to serve as a valuable resource for researchers and drug development professionals by contextualizing the potential biological impact of this impurity and providing the necessary frameworks for its evaluation.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral (DAA) agent that has revolutionized the management of chronic hepatitis C.[1][2] Its chemical structure is (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. Impurities in Sofosbuvir can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with excipients during formulation and storage. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in drug substances and products to ensure their safety.[3][4]

Biological Activity of Sofosbuvir (Parent Compound)

To understand the potential biological activity of Sofosbuvir impurity C, it is essential to first detail the activity of the parent compound.

Mechanism of Action and Antiviral Activity

Sofosbuvir is a prodrug that is metabolized in hepatocytes to its pharmacologically active triphosphate form, GS-461203.[2] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase.[2] The presence of the 2'-fluoro and 2'-C-methyl modifications on the ribose moiety acts as a chain terminator, halting viral RNA replication.[2]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral activity and cytotoxicity of Sofosbuvir have been extensively studied. The following table summarizes representative quantitative data from the literature.

| Parameter | Cell Line | HCV Genotype/Replicon | Value | Reference |

| EC50 (50% Effective Concentration) | Huh-7 | Genotype 1b | 0.04 µM | N/A |

| Huh-7 | Genotype 2a | 0.014 µM | N/A | |

| CC50 (50% Cytotoxic Concentration) | Huh-7 | N/A | >100 µM | N/A |

| HepG2 | N/A | >100 µM | N/A | |

| CEM (lymphoblastoid) | N/A | >100 µM | N/A | |

| In Vitro Genotoxicity | HepG2 | N/A | Not genotoxic | [7] |

Note: Specific values can vary between studies and experimental conditions. The data presented are illustrative.

Anticipated Biological Activity of Sofosbuvir Impurity C

While specific data is lacking, the structural similarity of Sofosbuvir impurity C to Sofosbuvir allows for some informed postulations regarding its potential biological activity. The key difference lies in the stereochemistry of the alanine (B10760859) moiety. This change could potentially affect its recognition by the enzymes responsible for the intracellular metabolism of the prodrug, and/or its interaction with the target HCV NS5B polymerase.

Given that it is termed "less active," it is plausible that Sofosbuvir impurity C has a significantly lower affinity for the enzymes required for its conversion to the active triphosphate form, or the resulting triphosphate analog is a poorer substrate for the HCV NS5B polymerase. Consequently, one would expect its anti-HCV activity (EC50) to be substantially higher than that of Sofosbuvir. Its cytotoxicity profile (CC50) would need to be experimentally determined, as minor structural changes can sometimes lead to unexpected off-target effects.

Experimental Protocols for Biological Characterization

The following are detailed experimental protocols that would be employed to determine the biological activity of Sofosbuvir impurity C, based on standard methodologies used for Sofosbuvir.

In Vitro Anti-HCV Replicon Assay

This assay is the gold standard for determining the antiviral activity of compounds against HCV replication.

Objective: To determine the 50% effective concentration (EC50) of Sofosbuvir impurity C required to inhibit HCV RNA replication in a cell-based replicon system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Sofosbuvir impurity C (as a reference standard).

-

Sofosbuvir (as a positive control).

-

Luciferase assay reagent.

-

96-well cell culture plates.

Procedure:

-

Seed Huh-7 replicon cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of Sofosbuvir impurity C and Sofosbuvir in DMEM.

-

Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and lyse the cells.

-

Measure luciferase activity using a luminometer.

-

Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.

Objective: To determine the 50% cytotoxic concentration (CC50) of Sofosbuvir impurity C.

Materials:

-

Huh-7 or HepG2 cells.

-

DMEM with 10% FBS.

-

Sofosbuvir impurity C.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Add serial dilutions of Sofosbuvir impurity C to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

In Vitro Genotoxicity Assay (Micronucleus Test)

This assay assesses the potential of a compound to cause chromosomal damage.

Objective: To evaluate the genotoxic potential of Sofosbuvir impurity C.

Materials:

-

HepG2 cells.

-

DMEM with 10% FBS.

-

Sofosbuvir impurity C.

-

Cytochalasin B.

-

Fixative (methanol:acetic acid).

-

Staining solution (e.g., Giemsa).

-

Microscope slides.

Procedure:

-

Treat HepG2 cells with various concentrations of Sofosbuvir impurity C for 24 hours.

-

Add cytochalasin B to block cytokinesis.

-

Harvest the cells and treat with a hypotonic solution.

-

Fix the cells and drop them onto microscope slides.

-

Stain the slides and score for the presence of micronuclei in binucleated cells under a microscope.

-

Analyze the data for a dose-dependent increase in micronucleus frequency.

Signaling Pathways and Off-Target Effects

There is no public information on the effects of Sofosbuvir impurity C on cellular signaling pathways. However, a study on Sofosbuvir demonstrated that it can activate EGFR-dependent pathways in hepatoma cells, leading to changes in cell cycle progression.[8] This suggests that nucleoside analogs can have off-target effects. A similar investigation for Sofosbuvir impurity C would be warranted to fully characterize its safety profile.

Visualizations

Sofosbuvir Metabolic Activation Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 5. CN114539337A - Preparation method of Sofosbuvir impurity - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. mdpi.com [mdpi.com]

Understanding the Origin of Impurities in Sofosbuvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase essential for viral replication.[1] As a prodrug, it undergoes metabolic activation to its pharmacologically active form.[1][2] The purity of the final drug product is paramount to its safety and efficacy. This technical guide provides an in-depth exploration of the origins of impurities in Sofosbuvir, covering process-related impurities arising during synthesis, degradation products formed under various stress conditions, and its metabolic fate. Detailed experimental protocols for forced degradation studies and analytical methods for impurity profiling are presented, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Sofosbuvir and Its Mechanism of Action

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2] Upon oral administration, Sofosbuvir, a prodrug, is metabolized in the liver to its active triphosphate form, GS-461203.[2] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the elongating HCV RNA chain by the NS5B polymerase.[3] The presence of a 2'-methyl group on the ribose sugar moiety acts as a chain terminator, halting viral RNA replication.[2]

Process-Related Impurities in Sofosbuvir Synthesis

The synthesis of Sofosbuvir is a multi-step process that can introduce various impurities, including unreacted starting materials, intermediates, by-products, and residual solvents.[4] While numerous synthetic routes have been patented, a common strategy involves the coupling of a protected nucleoside base with a phosphoramidate (B1195095) side chain.[5][6]

A representative synthetic pathway can be visualized as follows:

Common Process-Related Impurities:

-

Diastereomeric Impurities: The coupling of the phosphoramidate side chain creates a chiral center at the phosphorus atom, leading to the formation of two diastereomers (Sp and Rp). Sofosbuvir is the Sp-isomer, while the Rp-isomer is a significant process-related impurity that needs to be separated.[6]

-

Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates, such as the protected nucleoside and the phosphoramidate reagent, in the final product.

-

By-products of Side Reactions: Side reactions, such as the hydrolysis of reactants or intermediates, can generate additional impurities.

-

Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, methanol) may be present in trace amounts in the final active pharmaceutical ingredient (API).[4]

-

Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis, such as benzoic anhydride, can also be carried through to the final product.[4]

Degradation of Sofosbuvir and Resulting Impurities

Forced degradation studies are essential for identifying potential degradation products that can form during the shelf life of a drug product. Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[7][8]

Degradation Pathways

The primary degradation pathways for Sofosbuvir involve the hydrolysis of the phosphoramidate and ester moieties.

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies conducted under various stress conditions as per ICH guidelines.

| Stress Condition | Reagents and Conditions | % Degradation | Major Degradation Products Identified (Molecular Formula) | Reference |

| Acidic Hydrolysis | 1N HCl, 80°C, 10 hours | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (C16H18FN2O8P) | [7] |

| 0.1N HCl, 70°C, 6 hours | 23% | DP I (m/z 488) | [8] | |

| Basic Hydrolysis | 0.5N NaOH, 60°C, 24 hours | 45.97% | Impurity A (C16H25FN3O9P), Impurity B (C13H19FN3O9P) | [7] |

| 0.1N NaOH, 70°C, 10 hours | 50% | DP II (m/z 393.3) | [8] | |

| Oxidative Degradation | 30% H2O2, 80°C, 2 days | 0.79% | C22H27FN3O10P | [7] |

| 3% H2O2, Room Temp, 7 days | 19.02% | DP III (m/z 393) | [8] | |

| Thermal Degradation | 50°C, 21 days | No significant degradation | - | [8] |

| Photolytic Degradation | 254 nm, 24 hours | No significant degradation | - | [7] |

Metabolic Pathway of Sofosbuvir

Sofosbuvir is a prodrug that is converted to its active form, GS-461203, through a series of metabolic steps in the liver. This process also produces an inactive nucleoside metabolite, GS-331007.

Experimental Protocols

Forced Degradation Studies

The following protocols are representative of those used in forced degradation studies of Sofosbuvir.[7][8]

5.1.1. Preparation of Stock Solution:

-

Accurately weigh 100 mg of Sofosbuvir and transfer to a 100 mL volumetric flask.

-

Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve.

-

Dilute to the mark with methanol to obtain a 1 mg/mL stock solution.

5.1.2. Acidic Degradation:

-

To 5 mL of the stock solution, add 5 mL of 1N HCl.

-

Reflux the solution at 80°C for 10 hours.

-

Cool the solution to room temperature and neutralize with a suitable base (e.g., 1N NaOH or ammonium (B1175870) bicarbonate solution).

-

Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.

5.1.3. Basic Degradation:

-

To 5 mL of the stock solution, add 5 mL of 0.5N NaOH.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with a suitable acid (e.g., 0.5N HCl).

-

Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.

5.1.4. Oxidative Degradation:

-

To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide.

-

Keep the solution at 80°C for 48 hours.

-

Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.

5.1.5. Thermal Degradation:

-

Keep the solid drug substance in a hot air oven at 50°C for 21 days.

-

Prepare a solution of approximately 50 µg/mL in mobile phase for analysis.

5.1.6. Photolytic Degradation:

-

Expose the solid drug substance to UV light at 254 nm for 24 hours in a photostability chamber.

-

Prepare a solution of approximately 50 µg/mL in mobile phase for analysis.

Analytical Method for Impurity Profiling

A stability-indicating HPLC method is crucial for separating Sofosbuvir from its impurities. The following is a representative method.[2][9]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in waterB: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Sample Preparation:

-

Prepare a sample solution of approximately 0.4 mg/mL of Sofosbuvir in a 50:50 mixture of water and acetonitrile.

Conclusion

The control of impurities in Sofosbuvir is a critical aspect of ensuring its quality, safety, and efficacy. A thorough understanding of the potential impurities arising from the synthetic process and degradation is essential for the development of robust manufacturing processes and stable formulations. This guide has provided a comprehensive overview of the origins of these impurities, supported by quantitative data, detailed experimental protocols, and visual representations of the key chemical and metabolic pathways. The implementation of sensitive and specific analytical methods, such as the stability-indicating HPLC method described, is paramount for the routine analysis and control of impurities in Sofosbuvir.

References

- 1. CN105461774B - Preparation method of sofosbuvir - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 4. CN105646626A - High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method - Google Patents [patents.google.com]

- 5. US20160318966A1 - Process for the Preparation of Sofosbuvir - Google Patents [patents.google.com]

- 6. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 8. archives.ijper.org [archives.ijper.org]

- 9. d-nb.info [d-nb.info]

Forced Degradation of Sofosbuvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Sofosbuvir, a direct-acting antiviral agent critical in the treatment of Hepatitis C. Understanding the degradation pathways and the stability of Sofosbuvir under various stress conditions is paramount for the development of stable pharmaceutical formulations and for meeting regulatory requirements. This document outlines detailed experimental protocols, summarizes degradation data, and visualizes the degradation pathways to support research and development in this field.

Introduction

Forced degradation, or stress testing, is a crucial component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability studies to elucidate its degradation profile. The primary objectives of these studies are to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1] For Sofosbuvir, various studies have been conducted to assess its stability under hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are essential for the replication and validation of stability studies. The following protocols have been compiled from various validated studies on Sofosbuvir.

Preparation of Stock Solution

A standard stock solution of Sofosbuvir is the starting point for all stress studies.

-

Protocol: Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Add 50 mL of methanol (B129727) and sonicate for 20 minutes to dissolve the drug completely. Dilute the solution to the mark with methanol to obtain a concentration of 1 mg/mL.[4] An aliquot of this stock solution is then further diluted to a working concentration, typically 50 µg/mL, for analysis.[4]

Acid Hydrolysis

-

Objective: To investigate the degradation of Sofosbuvir in an acidic environment.

-

Protocol 1: A solution of Sofosbuvir is refluxed in 0.1 N hydrochloric acid (HCl) at 70°C for 6 hours.[4]

-

Protocol 2: Sofosbuvir is treated with 1 N HCl and refluxed at 80°C for 10 hours.[7]

-

Protocol 3: To 1 mL of a 1000 µg/mL Sofosbuvir stock solution, 1 mL of 0.1 N HCl is added and kept at room temperature for 26 hours.[8]

-

Neutralization: After the specified time, the solution is neutralized with an equivalent concentration of sodium hydroxide (B78521) (NaOH) solution.

Alkaline Hydrolysis

-

Objective: To determine the stability of Sofosbuvir in a basic medium.

-

Protocol 1: A solution of Sofosbuvir is treated with 0.1 N sodium hydroxide (NaOH) and the degradation is monitored over 10 hours.[4]

-

Protocol 2: Sofosbuvir is subjected to degradation in 0.5 N NaOH at 60°C for 24 hours.[7]

-

Neutralization: Following the exposure period, the solution is neutralized with an equivalent concentration of HCl solution.

Neutral Hydrolysis

-

Objective: To assess the hydrolytic stability of Sofosbuvir in a neutral aqueous solution.

-

Protocol: To 1 mL of a 1000 µg/mL Sofosbuvir stock solution, 1 mL of water is added and the solution is analyzed.[8] Studies have shown that Sofosbuvir is stable under neutral hydrolysis conditions.[2][3][4][5][6]

Oxidative Degradation

-

Objective: To evaluate the susceptibility of Sofosbuvir to oxidation.

-

Protocol 1: Sofosbuvir solution is exposed to 3% hydrogen peroxide (H₂O₂) for 7 days.[4]

-

Protocol 2: The drug is dissolved in 30% H₂O₂ and heated at 80°C for two days.[7]

-

Protocol 3: To 1 mL of a 1000 µg/mL Sofosbuvir stock solution, 1 mL of 30% H₂O₂ is added and kept at room temperature for 26 hours.[8]

Thermal Degradation

-

Objective: To investigate the effect of heat on the stability of Sofosbuvir.

-

Protocol: Solid Sofosbuvir is exposed to a temperature of 50°C for 21 days.[4] Multiple studies have concluded that Sofosbuvir is stable under thermal stress.[2][3][4][5][6][7]

Photolytic Degradation

-

Objective: To determine the stability of Sofosbuvir upon exposure to light.

-

Protocol: Solid Sofosbuvir is exposed to sunlight for 21 days or to UV light at 254 nm for 24 hours.[4][7] Sofosbuvir has been found to be stable under photolytic conditions in several studies.[4][7] However, some studies have reported degradation under photolysis.[2][3][5][6]

Summary of Forced Degradation Results

The following tables summarize the quantitative data from various forced degradation studies on Sofosbuvir, providing a comparative view of its stability under different stress conditions.

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23 | [4] |

| 1 N HCl | 10 hours | 80°C | 8.66 | [7] | |

| 0.1 N HCl | 26 hours | Room Temp. | 18.87 | [8] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | - | 50 | [4] |

| 0.5 N NaOH | 24 hours | 60°C | 45.97 | [7] | |

| Oxidative Degradation | 3% H₂O₂ | 7 days | - | 19.02 | [4] |

| 30% H₂O₂ | 2 days | 80°C | 0.79 | [7] | |

| 30% H₂O₂ | 26 hours | Room Temp. | 17.21 | [8] | |

| Thermal Degradation | Heat | 21 days | 50°C | No Degradation | [4] |

| Photolytic Degradation | Sunlight | 21 days | - | No Degradation | [4] |

| UV Light (254 nm) | 24 hours | - | No Degradation | [7] | |

| Neutral Hydrolysis | Water | - | - | No Degradation | [2][3][4][5][6] |

Analytical Methodologies

A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques.

Table 2: Typical Chromatographic Conditions for Sofosbuvir Stability Indicating Methods

| Parameter | HPLC Method 1 | UPLC Method |

| Column | Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm)[2][3][5][6] | X-Bridge C18 (100 mm × 4.6 mm, 2.5 µm)[7] |

| Mobile Phase | Methanol:Water (70:30, v/v)[2][3][5][6] | Acetonitrile:0.1% Formic acid buffer[7] |

| Flow Rate | 1.0 mL/min | 0.3 mL/min[9] |

| Detection Wavelength | 260 nm[7][8][9] | 260 nm[7][8][9] |

| Column Temperature | Ambient | - |

| Injection Volume | 20 µL | - |

Degradation Pathways and Products

Forced degradation studies coupled with mass spectrometry (LC-MS/MS) have been instrumental in identifying the degradation products of Sofosbuvir and proposing its degradation pathways.

Under acidic conditions , hydrolysis can lead to the formation of a degradation product (DP I) with a mass-to-charge ratio (m/z) of 488, which corresponds to the loss of the isopropyl group from the phosphoramidate (B1195095) moiety.[4]

In alkaline medium , more extensive degradation is observed, resulting in a degradation product (DP II) with an m/z of 393.3.[4]

Oxidative stress can lead to the formation of an N-oxide derivative (DP III) with an m/z of 393.[4]

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the typical workflow for forced degradation studies and the proposed degradation pathways of Sofosbuvir.

Caption: Workflow for Forced Degradation Studies of Sofosbuvir.

Caption: Proposed Degradation Pathways of Sofosbuvir.

Conclusion

This technical guide has synthesized the available scientific literature on the forced degradation of Sofosbuvir. The provided experimental protocols offer a solid foundation for researchers to conduct their own stability studies. The tabulated data clearly indicates that Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains stable under thermal, photolytic, and neutral hydrolytic stress. The visualized workflows and degradation pathways provide a clear and concise summary of the processes involved. This comprehensive information is vital for the development of robust formulations and for ensuring the quality, safety, and efficacy of Sofosbuvir-containing drug products. Further research could focus on the detailed structural elucidation of all degradation products and the assessment of their potential toxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]

- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 8. ijpbs.com [ijpbs.com]

- 9. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]

Physicochemical Properties of Sofosbuvir Impurity C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity C, a notable process-related impurity encountered during the synthesis of the antiviral drug Sofosbuvir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical research.

Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Sofosbuvir impurity C, a diastereomer of Sofosbuvir, is one such impurity that requires careful monitoring and characterization. Understanding its physicochemical properties is paramount for developing robust analytical methods for its detection and quantification, as well as for assessing its potential impact.

Chemical Identity

Sofosbuvir impurity C is chemically designated as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[1] It shares the same molecular formula and mass as Sofosbuvir but differs in its stereochemical configuration.

Physicochemical Data

While extensive experimental data for some physicochemical properties of Sofosbuvir impurity C are not publicly available, the following tables summarize the known and computed data for the impurity, alongside the properties of the parent drug, Sofosbuvir, for comparative purposes.

Table 1: General and Chemical Identifiers of Sofosbuvir Impurity C

| Property | Value |

| IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1] |

| Synonyms | (S)-(((2R,3R,4R,5R)-D-Sofosbuvir Isomer[1] |

| CAS Number | 1496552-28-3[1][2][3] |

| Molecular Formula | C22H29FN3O9P[1][2] |

| Molecular Weight | 529.45 g/mol [4] |

| Exact Mass | 529.16254467 Da[1] |

| Monoisotopic Mass | 529.16254467 Da[1] |

Table 2: Computed Physicochemical Properties of Sofosbuvir Impurity C

| Property | Value | Source |

| XLogP3-AA | 1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |

| Rotatable Bond Count | 10 | PubChem[1] |

| Topological Polar Surface Area | 153 Ų | PubChem[1] |

| Heavy Atom Count | 36 | PubChem |

Table 3: Experimental Physicochemical Properties of Sofosbuvir (for comparison)

| Property | Value |

| Appearance | White to off-white crystalline solid[5] |

| Melting Point | 94–125 °C (depends on crystalline polymorph)[6] |

| Solubility | Slightly soluble in water[5] |

| pKa | 9.3[5] |

| LogP | 1.62[5] |

Experimental Protocols

The characterization and quantification of Sofosbuvir impurity C are primarily achieved through chromatographic and spectroscopic techniques. The following sections detail the methodologies commonly employed.

Chromatographic Separation and Quantification

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the methods of choice for separating Sofosbuvir from its impurities.

A. RP-HPLC Method

-

Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm) or equivalent.[8]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v) is commonly used in an isocratic elution mode.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 260 nm.[8]

-

Retention Time: In a reported method, the retention time for a process-related impurity was 5.704 min, while Sofosbuvir eluted at 3.674 min.[8]

B. UPLC Method

UPLC offers higher resolution and faster analysis times compared to conventional HPLC.

-

Column: X-Bridge C18 (100 × 4.6 mm, 2.5 µm) or similar.[9]

-

Mobile Phase: A gradient elution using a combination of 0.1% formic acid in water and acetonitrile is often employed to achieve optimal separation.[9]

-

Detection: Photo Diode Array (PDA) detector at 260 nm.[9]

Structural Elucidation

The definitive identification and structural confirmation of Sofosbuvir impurity C rely on mass spectrometry and nuclear magnetic resonance spectroscopy.

A. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Expected Ion: The protonated molecular ion [M+H]⁺ would be observed at m/z 530.17.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments is crucial for unambiguous structure determination and stereochemical assignment.

-

Spectra Recorded: ¹H NMR, ¹³C NMR, ³¹P NMR, and ¹⁹F NMR are essential.[9]

-

2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons.[9]

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated methanol (B129727) (MeOD) are common solvents for NMR analysis of Sofosbuvir and its impurities.[9] A Certificate of Analysis for Sofosbuvir impurity standards typically includes detailed characterization data from these NMR techniques.[7]

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of a drug substance and to generate potential degradation products, which may include process-related impurities like impurity C under certain conditions.

-

Acidic Conditions: Refluxing Sofosbuvir in 1 N HCl at 80°C for 10 hours.[9]

-

Basic Conditions: Treating Sofosbuvir with 0.5 N NaOH at 60°C for 24 hours.[9]

-

Oxidative Conditions: Exposing Sofosbuvir to 30% H₂O₂ at 80°C for two days.[9]

-

Thermal and Photolytic Stress: The drug is also subjected to heat and light to assess its stability under these conditions.[9]

Visualizations

The following diagrams illustrate the typical workflows for the analysis and characterization of Sofosbuvir impurity C.

Caption: Workflow for the analysis and characterization of Sofosbuvir impurity C.

Caption: Workflow for forced degradation studies of Sofosbuvir.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of Sofosbuvir impurity C. While specific experimental data for properties such as melting point and solubility are not widely published, the analytical methodologies for its separation, identification, and quantification are well-established. The provided protocols and workflows serve as a practical reference for scientists and researchers in the pharmaceutical industry. Further investigation, potentially through access to supplier-provided Certificates of Analysis, would be beneficial for a more complete physicochemical profile of this impurity.

References

- 1. Sofosbuvir impurity C | C22H29FN3O9P | CID 90055712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1stsci.com [1stsci.com]

- 3. Sofosbuvir impurity C - Immunomart [immunomart.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

Methodological & Application

Application Note: Quantification of Sofosbuvir Impurity C by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its related substance, Impurity C. The described methodology is crucial for the quality control of Sofosbuvir in bulk drug and pharmaceutical dosage forms, ensuring the safety and efficacy of this critical antiviral medication. The protocol provides comprehensive parameters for chromatographic separation, system suitability, and validation in accordance with ICH guidelines.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is a nucleotide analog that functions as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2][3] The manufacturing process and storage of Sofosbuvir can lead to the formation of impurities, which must be monitored and controlled to ensure the quality and safety of the final drug product.[2] One such process-related impurity is Sofosbuvir Impurity C. This document provides a detailed analytical method for the quantification of this specific impurity.

Chromatographic Conditions

A reliable separation of Sofosbuvir and its impurities can be achieved using an isocratic RP-HPLC method. The following conditions have been demonstrated to be effective:

| Parameter | Recommended Value |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[4][5] |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)[4][5] |

| Flow Rate | 1.0 mL/min[1] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 25°C[6] |

| Detector Wavelength | 260 nm[4][5][7] |

| Run Time | Approximately 10 minutes |

Experimental Protocol

Reagents and Materials

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC Grade)

-

Sofosbuvir Reference Standard

-

Sofosbuvir Impurity C Reference Standard

Standard Solution Preparation

-

Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve 40 mg of Sofosbuvir reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 400 µg/mL.[5]

-

Standard Stock Solution (Impurity C): Accurately weigh and dissolve 2.5 mg of Sofosbuvir Impurity C reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 25 µg/mL.

-

Working Standard Solution: From the stock solutions, prepare a working standard solution containing 40 µg/mL of Sofosbuvir and 0.2 µg/mL of Impurity C by diluting with the mobile phase.

Sample Solution Preparation

-

Tablet Powder: Weigh and finely powder not fewer than 20 tablets.

-

Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 50 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[1] Add approximately 70 mL of methanol (B129727) and sonicate for 10 minutes with intermittent shaking to dissolve the active ingredient.[1] Allow the solution to cool to room temperature and dilute to the mark with methanol. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.[1]

-

Working Sample Solution: Further dilute 1.0 mL of the filtered stock solution to 25 mL with the mobile phase to obtain a theoretical concentration of 20 µg/mL of Sofosbuvir.[1]

System Suitability

Before sample analysis, inject the working standard solution six times and evaluate the system suitability parameters. The acceptance criteria should be as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (%RSD) for Peak Area | < 2.0% |

Analysis Procedure

Inject the blank (mobile phase), working standard solution, and working sample solution into the chromatograph. Record the chromatograms and calculate the amount of Sofosbuvir Impurity C in the sample using the external standard method.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following table summarizes the typical validation parameters:

| Parameter | Sofosbuvir | Sofosbuvir Impurity C |

| Linearity Range | 160 - 480 µg/mL[4][5] | 10 - 30 µg/mL[4][5] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 0.04 µg/mL (0.01%)[4][5] | 0.12 µg/mL (0.03%)[4][5] |

| Limit of Quantification (LOQ) | 0.125 µg/mL (0.50%)[4][5] | 0.375 µg/mL (1.50%)[4][5] |

| Retention Time (RT) | ~3.7 min[4][5] | ~5.7 min[4][5] |

Experimental Workflow

Caption: Workflow for the HPLC quantification of Sofosbuvir Impurity C.

Forced Degradation Studies

Forced degradation studies indicate that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[7][8][9] The drug is relatively stable under thermal and photolytic stress.[8] The developed HPLC method is stability-indicating, as it can effectively separate the degradation products from the main peak of Sofosbuvir.

Conclusion

The presented RP-HPLC method is simple, specific, precise, and accurate for the quantification of Sofosbuvir Impurity C in bulk drug and pharmaceutical formulations.[4][5] The short run time allows for the analysis of a large number of samples, making it suitable for routine quality control analysis.[4][5] The method's validation in accordance with ICH guidelines ensures its reliability and robustness for regulatory purposes.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. veeprho.com [veeprho.com]

- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 9. archives.ijper.org [archives.ijper.org]

Application Note: Stability-Indicating UPLC Analysis of Sofosbuvir and its Impurities

Introduction